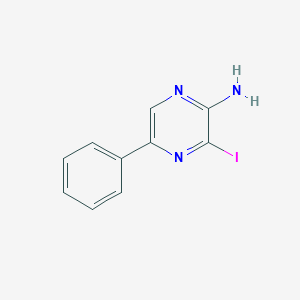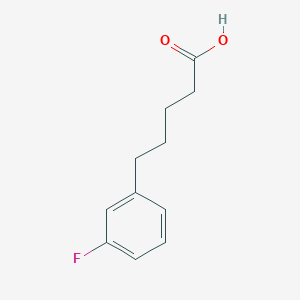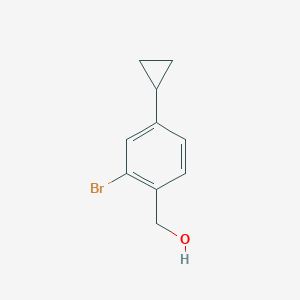
(2-Bromo-4-cyclopropylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-cyclopropylphenyl)methanol is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-cyclopropylphenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of the cyclopropyl and hydroxymethyl groups. One common method involves the bromination of 4-cyclopropylphenol using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromo-4-cyclopropylphenol is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using automated reactors to control temperature and reaction time precisely. The subsequent Grignard reaction can be scaled up using industrial-grade reagents and solvents to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-cyclopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 2-Bromo-4-cyclopropylbenzaldehyde or 2-Bromo-4-cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylphenylmethanol.
Substitution: 2-Amino-4-cyclopropylphenylmethanol or 2-Thio-4-cyclopropylphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-cyclopropylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-cyclopropylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group.
(2-Bromo-4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a cyclopropyl group.
(2-Bromo-4-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
Uniqueness
(2-Bromo-4-cyclopropylphenyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
(2-bromo-4-cyclopropylphenyl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2 |
InChI-Schlüssel |
DVOSQNZJTDDLSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


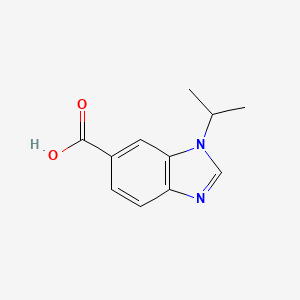
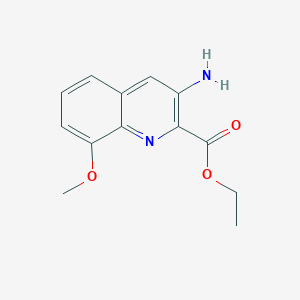
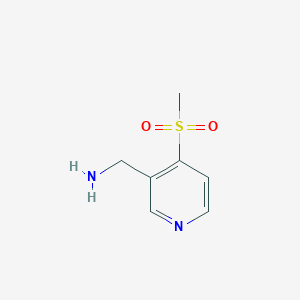
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)
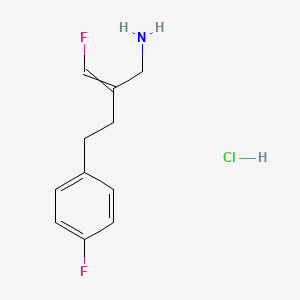

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
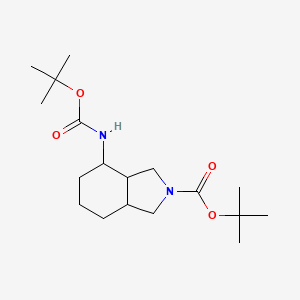
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
